p-Dodecyloxyphenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecoxy-4-isothiocyanatobenzene is an organic compound with the molecular formula C19H29NOS It is characterized by the presence of a dodecoxy group (a twelve-carbon alkyl chain) attached to a benzene ring, which also bears an isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Dodecoxy-4-isothiocyanatobenzene can be synthesized through a multi-step process starting from the corresponding amine. One common method involves the reaction of the amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then subjected to desulfurization using reagents such as iodine or cyanuric acid to yield the isothiocyanate product .
Industrial Production Methods
Industrial production of 1-dodecoxy-4-isothiocyanatobenzene typically follows similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized for cost-effectiveness, safety, and yield. The use of non-toxic and readily available reagents is preferred to ensure environmental sustainability and economic viability .
Chemical Reactions Analysis
Types of Reactions
1-Dodecoxy-4-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thioureas.
Addition Reactions: The compound can react with nucleophiles, such as alcohols and amines, to form corresponding adducts.
Oxidation and Reduction: The benzene ring and the alkyl chain can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with 1-dodecoxy-4-isothiocyanatobenzene.
Oxidizing Agents: Reagents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
Thioureas: Formed from the reaction with amines.
Adducts: Formed from addition reactions with nucleophiles.
Oxidized and Reduced Derivatives: Products of oxidation and reduction reactions.
Scientific Research Applications
1-Dodecoxy-4-isothiocyanatobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-dodecoxy-4-isothiocyanatobenzene involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Dodecoxy-4-methoxybenzene: Similar in structure but lacks the isothiocyanate group.
1-Dodecoxy-4-nitrobenzene: Contains a nitro group instead of an isothiocyanate group.
1-Dodecoxy-4-aminobenzene: Features an amino group in place of the isothiocyanate group.
Uniqueness
1-Dodecoxy-4-isothiocyanatobenzene is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
64047-45-6 |
---|---|
Molecular Formula |
C19H29NOS |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
1-dodecoxy-4-isothiocyanatobenzene |
InChI |
InChI=1S/C19H29NOS/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(13-15-19)20-17-22/h12-15H,2-11,16H2,1H3 |
InChI Key |
BZGDMMAQJCFOTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.